molecular formula C13H14N2O3 B1262703 Brunnein B

Brunnein B

Cat. No. B1262703
M. Wt: 246.26 g/mol
InChI Key: ZROUMPAYNHAKNV-KBUNVGBDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brunnein B is a natural product found in Cortinarius brunneus with data available.

Scientific Research Applications

Brunnein B as a β-Carboline Alkaloid

Brunnein B is a β-carboline alkaloid isolated from the fruiting bodies of the agaricoid fungus Cortinarius brunneus. β-carboline alkaloids, including Brunnein B, are notable for their diverse range of biological activities. Brunnein A, a related compound, exhibited very low cholinesterase inhibitory effects and no cytotoxicity, suggesting a potential for therapeutic applications in neurological conditions (Teichert et al., 2007).

Antioxidant Activity of Brunnein B

A novel brunnein-type β-carboline alkaloid, identified as the C1-S diastereomer of brunnein B, was isolated from the basidiomycetous mushroom Cyclocybe cylindracea. This compound demonstrated significant radical scavenging activity, indicating its potential as a natural antioxidant. The study quantified the active component in various parts of the mushroom, highlighting its distribution in natural sources (Krüzselyi et al., 2019).

Potential Applications in Plant Science

In the realm of plant science, Brunnein B's structural analogue, Brefeldin A (BFA), is extensively utilized in research on secretion and endocytosis. BFA's action on vesicle coat proteins and its impact on the Golgi apparatus in various plant tissues indicate that compounds like Brunnein B could have significant roles in plant cellular processes, although direct applications of Brunnein B in this area are not explicitly documented (Robinson et al., 2008).

properties

Product Name

Brunnein B

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(1R,3S)-7-hydroxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c1-6-12-9(5-11(14-6)13(17)18)8-3-2-7(16)4-10(8)15-12/h2-4,6,11,14-16H,5H2,1H3,(H,17,18)/t6-,11+/m1/s1

InChI Key

ZROUMPAYNHAKNV-KBUNVGBDSA-N

Isomeric SMILES

C[C@@H]1C2=C(C[C@H](N1)C(=O)O)C3=C(N2)C=C(C=C3)O

Canonical SMILES

CC1C2=C(CC(N1)C(=O)O)C3=C(N2)C=C(C=C3)O

synonyms

brunnein B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brunnein B
Reactant of Route 2
Brunnein B
Reactant of Route 3
Brunnein B
Reactant of Route 4
Brunnein B
Reactant of Route 5
Brunnein B
Reactant of Route 6
Brunnein B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.